molecular formula C11H9BrF4O B14068556 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14068556
M. Wt: 313.09 g/mol
InChI Key: XJLWWWKJVHLDQZ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 3,5-bis(difluoromethyl)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the combination of difluoromethyl groups and a bromopropanone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2

InChI Key

XJLWWWKJVHLDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(=O)CCBr)C(F)F

Origin of Product

United States

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